Necrostatin-1 (inactive control)

RIPK1 Kinase Inhibition Necroptosis

Necrostatin-1 inactive control (CAS 64419-92-7), commonly referred to as Nec-1i, is a demethylated thiohydantoin analog of the necroptosis inhibitor Necrostatin-1 (Nec-1). As a structurally related but functionally distinct compound, Nec-1i is widely employed in cell death research as a negative control to differentiate RIPK1-dependent necroptotic effects from off-target activities of the parent compound.

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
CAS No. 64419-92-7
Cat. No. B162986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrostatin-1 (inactive control)
CAS64419-92-7
SynonymsNec-1i
Molecular FormulaC12H11N3OS
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3
InChIInChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
InChIKeyMPLRRPKKFHUEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Necrostatin-1 Inactive Control (Nec-1i) 64419-92-7: Chemical Identity and Primary Role as an Inactive Analog


Necrostatin-1 inactive control (CAS 64419-92-7), commonly referred to as Nec-1i, is a demethylated thiohydantoin analog of the necroptosis inhibitor Necrostatin-1 (Nec-1) . As a structurally related but functionally distinct compound, Nec-1i is widely employed in cell death research as a negative control to differentiate RIPK1-dependent necroptotic effects from off-target activities of the parent compound . This small molecule is cell-permeable and is characterized by its inability to inhibit RIP1 kinase at concentrations where Nec-1 is fully active, thus providing a critical tool for validating the specificity of necroptosis inhibition in experimental models .

Critical Distinctions of Necrostatin-1 Inactive Control (Nec-1i): Why Substitution with Nec-1 or Other Analogs Invalidates Experimental Data


Substituting Necrostatin-1 inactive control (Nec-1i) with its active parent compound Nec-1, the more stable variant Nec-1s (7-Cl-O-Nec-1), or any generic RIPK1 inhibitor will compromise the interpretability of necroptosis studies. Nec-1 is a potent RIPK1 inhibitor (EC50 = 182 nM on RIP1 kinase) and effectively blocks necroptosis (EC50 = 490 nM in Jurkat cells) [1]. In stark contrast, Nec-1i is ~100-fold less active in inhibiting RIP1 kinase in vitro and ~10-fold less potent in a mouse necroptosis assay [2]. Moreover, while Nec-1i is often used as a negative control due to its lack of anti-necroptotic activity, it retains the ability to inhibit indoleamine 2,3-dioxygenase (IDO), a property shared with Nec-1 but not with Nec-1s [3]. Therefore, experimental designs requiring a true negative control for necroptosis must use Nec-1i, whereas studies requiring a highly specific RIPK1 inhibitor without IDO off-target effects should use Nec-1s. Simple substitution or use of an inappropriate control will lead to misinterpretation of RIPK1-dependent versus RIPK1-independent mechanisms, as well as IDO-mediated effects.

Quantitative Evidence for Necrostatin-1 Inactive Control (Nec-1i) CAS 64419-92-7: A Comparative Analysis for Scientific Selection


Differential RIPK1 Kinase Inhibition: Nec-1i is >100-fold Less Active than Nec-1

In a direct head-to-head comparison using an in vitro RIPK1 kinase assay, Nec-1i (the inactive control) was found to be ~100-fold less effective at inhibiting human RIP1 kinase activity compared to the active compound Nec-1 [1]. This stark difference in potency validates the use of Nec-1i as a negative control to confirm that any observed biological effects are specifically due to RIPK1 inhibition by Nec-1 [1].

RIPK1 Kinase Inhibition Necroptosis

Reduced Potency in Cellular Necroptosis Assay: Nec-1i is 10-fold Less Potent than Nec-1 and Nec-1s

In a cellular model of necroptosis, the potency of Nec-1i was directly compared to Nec-1 and its more stable variant, Nec-1s. Nec-1i was found to be only 10 times less potent than Nec-1 and Nec-1s in a mouse necroptosis assay (L929sA cells treated with TNF) and became equipotent at high concentrations [1]. This finding is critical because it demonstrates that Nec-1i cannot be considered a completely inactive analog in all cellular contexts, particularly at high doses [1].

Cellular Necroptosis TNF-Induced Necrosis Potency Comparison

Shared Off-Target IDO Inhibition: Nec-1i Inhibits IDO, Unlike the More Specific Nec-1s

Both Nec-1 and its inactive control Nec-1i inhibit the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO), whereas the stable variant Nec-1s does not [1]. This was predicted by molecular modeling and confirmed experimentally [1]. This shared off-target effect means that Nec-1i is not a suitable control for distinguishing RIPK1-mediated effects from IDO-mediated effects; for this purpose, Nec-1s is the appropriate comparator [1].

Indoleamine 2,3-dioxygenase IDO Off-Target Effect Specificity

Paradoxical In Vivo Effects: Nec-1i Exhibits Dose-Dependent Pro- and Anti-Survival Activity in a Mouse Model of Systemic Inflammation

In an in vivo mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), a direct comparison revealed that high doses of Nec-1i prevented mortality to the same extent as Nec-1 and Nec-1s, thereby invalidating its use as a true negative control in this setting [1]. Paradoxically, low doses of Nec-1i (and Nec-1) sensitized mice to TNF-induced mortality, an effect not seen with Nec-1s [1]. This demonstrates that Nec-1i possesses complex, context-dependent biological activity that is not simply 'inactive' [1].

In Vivo Pharmacology Systemic Inflammatory Response Syndrome SIRS TNF-induced Mortality

Divergent Activity in Myocardial Ischemia-Reperfusion Injury Models

In studies on myocardial ischemia-reperfusion (I/R) injury, a direct comparison of Nec-1 and Nec-1i revealed that while both compounds reduced infarct size in an isolated perfused mouse heart (30 μM Nec-1 reduced from 48.0% to 32.1%, and 30 μM Nec-1i reduced to 32.9%), their effects diverged in vivo [1]. In an anesthetized mouse model, Nec-1 (1.65 mg/kg) significantly reduced infarct size from 45.3% to 26.6%, whereas the same dose of Nec-1i (1.74 mg/kg) was ineffective (37.8%) [1]. This demonstrates that Nec-1i cannot substitute for Nec-1 as a negative control for cardioprotection studies in vivo.

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Differential Effects on Basal Cardiovascular Function

In a study designed to evaluate the baseline cardiovascular effects of necrostatins, a direct comparison was made between Nec-1 and its inactive analog Nec-1i in healthy rats. Nec-1, unlike Nec-1i, significantly increased systolic and diastolic blood pressure and heart rate, with effects peaking at 20 minutes post-administration [1]. The P wave duration tended to decrease and the PR interval was shortened by Nec-1, indicating faster atrial-to-ventricular impulse conduction [1]. The absence of these effects with Nec-1i confirms that they are specific to Nec-1 and likely mediated by RIPK1 inhibition or a related off-target effect [1].

Cardiovascular Function Hemodynamics Off-Target Effect

Optimal Use Cases for Necrostatin-1 Inactive Control (Nec-1i) Based on Validated Quantitative Evidence


Specific Negative Control for RIPK1-Dependent Necroptosis in In Vitro Studies

Nec-1i is the appropriate negative control for in vitro experiments designed to confirm that the protective effects of Nec-1 against necroptosis are specifically due to RIP1 kinase inhibition. Given its >100-fold lower activity on RIPK1 compared to Nec-1 [1], its inclusion allows researchers to attribute observed differences in cell death to RIPK1-dependent mechanisms rather than potential off-target or RIPK1-independent effects of Nec-1. This is a standard practice in cell death research to validate the specificity of necroptosis inhibitors.

Control for Off-Target IDO Inhibition When Comparing Nec-1 Analogs

When the research question involves dissecting the contribution of the immunomodulatory enzyme IDO from RIPK1-mediated necroptosis, Nec-1i serves as a valuable comparator. Both Nec-1 and Nec-1i inhibit IDO, while the more stable analog Nec-1s does not [1]. Therefore, a side-by-side comparison of Nec-1, Nec-1i, and Nec-1s allows researchers to distinguish between effects driven by RIPK1 inhibition, IDO inhibition, or other off-target activities. This scenario is particularly relevant in immunology and cancer biology research where IDO plays a significant role.

Mechanistic Studies on RIPK1-Independent Cell Death Pathways

In studies where Nec-1 has been shown to have protective effects that are independent of its canonical target RIPK1 (e.g., in certain models of nitric oxide donor-induced pancreatic β-cell death [1]), Nec-1i is an essential tool. By demonstrating that Nec-1i, which lacks RIPK1 inhibitory activity, can phenocopy the protective effect of Nec-1, researchers can provide strong evidence for a RIPK1-independent mechanism. This application is crucial for uncovering novel pharmacological actions and signaling pathways.

Control for Antioxidant and Off-Target Effects in Cardiovascular Research

In cardiovascular research, Nec-1i is used to control for the non-RIPK1-mediated effects of Nec-1. For instance, in studies of myocardial ischemia-reperfusion injury, Nec-1i can be used to differentiate between the cardioprotective effects that are dependent on RIPK1 inhibition and those that are not [2]. Furthermore, as both Nec-1 and Nec-1i possess direct radical scavenging activity independent of RIPK1 [3], Nec-1i is an appropriate control for experiments assessing the role of oxidative stress in necroptosis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necrostatin-1 (inactive control)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.